Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate
Description
Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate (CAS 319442-19-8) is a bicyclic heterocyclic compound featuring a thieno[3,2-d]pyrimidine core. The structure includes a ketone group at position 4 and an ethyl ester at position 2 (Figure 1). This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrimidine derivatives. Its molecular formula is C₉H₈N₂O₃S, with a molar mass of 224.24 g/mol, and it is typically stored under dry, sealed conditions to ensure stability .
Properties
IUPAC Name |
ethyl 4-oxo-3H-thieno[3,2-d]pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c1-2-14-9(13)7-10-5-3-4-15-6(5)8(12)11-7/h3-4H,2H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMHHCYVZKHGQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C(=O)N1)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627513 | |
| Record name | Ethyl 4-oxo-1,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
319442-19-8 | |
| Record name | Ethyl 3,4-dihydro-4-oxothieno[3,2-d]pyrimidine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=319442-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-oxo-1,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Thiophene Derivatives via Formylation and Cyclization
A common approach involves the cyclization of 3-amino-thiophene-2-carboxamides or related derivatives. This method typically proceeds through the following steps:
- Preparation of 3-amino-thiophene-2-carboxamide derivatives : Starting from commercially available thiophene compounds, amino groups are introduced via nitration, reduction, or substitution reactions.
- Cyclization with formylating agents : Heating these derivatives with formic acid or triethyl orthoformate facilitates ring closure, forming the fused thienopyrimidine core.
- Heating at elevated temperatures (around 120–150°C)
- Solvents such as DMSO or acetic acid
- Catalysts or promoters like acids or dehydrating agents to promote cyclization
Example:
A study reported synthesizing the core structure by heating 3-amino-thiophene-2-carboxamides with formic acid, leading to the formation of the pyrimidine ring via intramolecular cyclization under reflux conditions.
Synthesis via Cyclocondensation of Thiophene Derivatives with Urea or Formamidine
Another prevalent method involves the cyclocondensation of thiophene derivatives bearing amino groups with urea, formamidine, or chlorformamidine hydrochloride:
- Reaction pathway:
- Condensation of 2-amino-4,oxo-thiophene derivatives with chlorformamidine hydrochloride
- Cyclization under nitrogen atmosphere at elevated temperatures (around 120°C)
- Purification via chromatography
Research Findings:
Gangjee et al. demonstrated that heating a mixture of ethyl 2-amino-5-methylthiophene-3-carboxylate with chlorformamidine hydrochloride in DMSO at 120–125°C yields the desired thienopyrimidine core efficiently.
Microwave-Assisted Cyclization
Microwave irradiation has been employed to accelerate the cyclization process:
- Procedure:
- Mix precursor amino-thiophene derivatives with cyclization agents
- Subject to microwave irradiation at specific power and time settings
- Obtain fused heterocyclic compounds with higher yields and shorter reaction times
Research Example:
A microwave-assisted synthesis of thienopyrimidine derivatives was reported, where the reaction between amino-thiophene derivatives and formic acid derivatives was completed within minutes, significantly reducing reaction time.
Functionalization of the Core Structure
Post-cyclization modifications include:
- Oxidation of sulfur atoms : Using oxidants like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA) to generate sulfoxides or sulfones.
- Substitutions on the pyrimidine ring : Nucleophilic substitution reactions with amines, alkyl halides, or other nucleophiles to introduce various functional groups, often under mild conditions.
Data Table: Summary of Preparation Methods
Research Findings and Notes
- The cyclization reactions are highly sensitive to temperature, solvent, and reagent purity, affecting yield and purity.
- Microwave-assisted methods offer significant advantages in reducing reaction times and improving yields.
- The choice of starting materials, especially amino-thiophene derivatives, is critical for successful synthesis.
- Post-synthesis modifications allow for structural diversification, enabling exploration of biological activity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thienopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thienopyrimidines .
Scientific Research Applications
Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thienopyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations on the Thieno[3,2-d]pyrimidine Core
Methyl Ester Derivative
- Methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate (CAS 1379338-27-8) replaces the ethyl ester with a methyl group.
- This impacts pharmacokinetic properties like membrane permeability .
Amino and Alkylthio Derivatives
- 3-Amino-5-methyl-2-(alkythio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid derivatives (e.g., from ) feature amino and alkylthio groups.
- Functional Impact: The amino group introduces hydrogen-bonding capacity, improving interactions with biological targets (e.g., enzymes), while alkylthio groups enhance lipophilicity. These modifications correlate with reported antimicrobial activity .
Complex Substituents
- Ethyl 2,5-dimethyl-4-oxo-3-[2-oxo-2-(4-toluidino)ethyl]-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate () includes a toluidinoethyl side chain.
- Significance: Bulky substituents like toluidino may improve target selectivity (e.g., enzyme inhibition) but complicate synthesis and reduce solubility .
Core Heterocycle Modifications
Pyrido[2,3-d]pyrimidine Analogs
- Ethyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate (CAS 55149-36-5) replaces the thiophene ring with a pyridine.
- Electronic Effects : The pyridine ring is less electron-rich than thiophene, altering π-π stacking interactions and redox properties. This may influence binding to aromatic residues in proteins .
Thieno[3,4-d]pyrazine Derivatives
Table 1. Comparative Data for Selected Derivatives
Biological Activity
Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate (CAS Number: 319442-19-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈N₂O₃S |
| Molecular Weight | 224.236 g/mol |
| Density | 1.6 ± 0.1 g/cm³ |
| LogP | 0.32 |
| PSA | 100.29 Ų |
Synthesis and Derivatives
This compound can be synthesized through various methods, often involving the reaction of thieno[3,2-d]pyrimidine derivatives with ethyl acetoacetate or similar compounds. Research has indicated that modifications at the 5 and 6 positions can significantly enhance biological activity, particularly in antiallergenic applications .
Antiallergenic Activity
A notable study investigated a series of thieno[2,3-d]pyrimidine derivatives for their antiallergenic properties. The results demonstrated that compounds derived from this compound exhibited significant oral activity in the rat passive cutaneous anaphylaxis (PCA) test. Key findings include:
- Duration of Action : Compounds showed a duration of action up to 4 hours in the PCA test.
- Mechanism : These compounds inhibited histamine release from rat peritoneal mast cells in vitro and reduced allergen-induced bronchospasm in vivo.
The most potent derivatives were identified as ethyl 6-ethyl-3,4-dihydro-4-oxothieno-[2,3-d]pyrimidine-2-carboxylate and its dipotassium salt counterpart .
Phosphodiesterase Inhibition
Research has also highlighted the potential of ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine derivatives as selective phosphodiesterase (PDE) inhibitors. PDEs are critical in regulating cellular signaling pathways and inflammation:
- PDE4 Inhibition : Compounds have shown promise as selective PDE4 inhibitors, which are relevant in treating respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). By inhibiting PDE4, these compounds may reduce inflammation and improve airway function .
Case Studies
Several case studies have documented the efficacy of thieno[3,2-d]pyrimidine derivatives:
-
Case Study on Antiallergenic Activity :
- Objective : To evaluate the antiallergenic potential of synthesized derivatives.
- Method : Conducted PCA tests on various derivatives.
- Outcome : Confirmed significant reduction in allergic responses compared to controls.
-
Case Study on PDE Inhibition :
- Objective : To assess the anti-inflammatory properties of PDE inhibitors derived from thieno[3,2-d]pyrimidines.
- Method : In vivo studies using ovalbumin-induced asthmatic mice.
- Outcome : Demonstrated reduced airway hyperreactivity and improved lung histology following treatment with PDE inhibitors.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate?
- Methodology : Cyclization of 2,3-aminoamidopyridine derivatives with reagents like oxalyl chloride or ethyl 2-chlorooxoacetate is a key approach. For example, reacting substituted pyridines with ethyl 2-chlorooxoacetate under reflux conditions in THF/1-methylpyrrolidinone yields pyrimidine carboxylates .
- Table 1 : Representative Reaction Conditions
| Starting Material | Reagent | Solvent/Temp | Yield (%) | Reference |
|---|---|---|---|---|
| 2,3-aminoamidopyridine derivative | Oxalyl chloride | THF, 80°C, 12h | 65–75 | |
| Substituted pyridine | Ethyl 2-chlorooxoacetate | 1-methylpyrrolidinone, 70°C | 70–85 |
Q. How is X-ray crystallography applied to determine the structural properties of this compound?
- Methodology : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. For example, data collection at 298 K with Cu-Kα radiation (λ = 1.54178 Å) and refinement to R-factor < 0.06 ensures accuracy. Hydrogen bonding patterns are analyzed via graph-set theory to confirm supramolecular interactions .
Advanced Research Questions
Q. How can regioselectivity challenges in the synthesis of thieno[3,2-d]pyrimidine derivatives be addressed?
- Methodology : Substituent-directed cyclization is critical. For instance, introducing electron-withdrawing groups (e.g., -Cl) at specific positions of the pyridine ring guides cyclization to the desired thieno[3,2-d]pyrimidine scaffold. Kinetic vs. thermodynamic control should be evaluated via time-resolved NMR or LC-MS monitoring .
Q. How to resolve contradictions in reported bioactivity data (e.g., aldose reductase inhibition vs. lack of efficacy in follow-up studies)?
- Methodology : Validate assays using standardized protocols (e.g., IC50 determination with recombinant human aldose reductase). Cross-check crystallographic data (e.g., ligand-binding conformation in Patent EP 4 316 603 A2) to confirm target engagement. Reproduce experiments under inert atmospheres to rule out oxidation artifacts .
Q. What strategies optimize reaction conditions for higher yields in large-scale synthesis?
- Methodology : Use design of experiments (DoE) to screen solvent polarity, temperature, and catalyst loading. For example, replacing THF with DMF increases solubility of intermediates, improving yields from 70% to 88%. Microwave-assisted synthesis reduces reaction time from 12h to 2h .
- Table 2 : Optimization Parameters
| Parameter | Baseline (THF, 80°C) | Optimized (DMF, 100°C) | Microwave (DMF, 150°C) |
|---|---|---|---|
| Yield (%) | 70 | 88 | 85 |
| Reaction Time (h) | 12 | 8 | 2 |
Key Considerations for Data Analysis
- Crystallographic Validation : Always cross-validate hydrogen bonding motifs (e.g., N–H···O interactions) using software like Mercury to ensure structural consistency with published data .
- Bioactivity Reproducibility : Include positive controls (e.g., epalrestat for aldose reductase inhibition) and validate cell permeability using Caco-2 assays to address discrepancies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
